(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
This compound is a structurally complex thiazole derivative featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6 and a (5-chlorothiophene-2-carbonyl)imino moiety at position 2. The Z-configuration of the imine bond and the methyl ester group at the acetamide side chain contribute to its stereochemical and electronic properties.
Properties
IUPAC Name |
methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5S3/c1-24-13(20)7-19-9-3-2-8(27(17,22)23)6-11(9)26-15(19)18-14(21)10-4-5-12(16)25-10/h2-6H,7H2,1H3,(H2,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUYNLRSGVXKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 5-chlorothiophene-2-carbonyl chloride: This intermediate is synthesized by reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of benzo[d]thiazole derivative: The benzo[d]thiazole ring is formed by cyclization of an appropriate precursor, such as 2-aminothiophenol, with a suitable carbonyl compound.
Coupling reaction: The 5-chlorothiophene-2-carbonyl chloride is then reacted with the benzo[d]thiazole derivative in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
(E)-Ethyl 2-(2-(2-((Z)-2-(Arylamido)-3-(Furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates ()
These compounds share a thiazole ring and ester functional groups but differ in substituents:
- Key Differences: The target compound replaces the furan-acrylamide-hydrazine side chain with a 5-chlorothiophene-carbonylimino group and a sulfamoyl substituent.
- Bioactivity: The analogs in were synthesized for cytotoxicity screening as anticancer agents.
Sulfamoyl Benzoate Esters ()
Examples:
- Metsulfuron-methyl : A sulfonylurea herbicide with a triazine core.
- Triflusulfuron-methyl : Features a trifluoroethoxy group and triazine ring.
| Property | Target Compound | Metsulfuron-methyl | Triflusulfuron-methyl |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₂ClN₃O₅S₃ | C₁₄H₁₅N₅O₆S | C₁₅H₁₅F₃N₄O₆S |
| Molecular Weight | ~474.9 g/mol | ~381.4 g/mol | ~452.4 g/mol |
| Core Structure | Benzo[d]thiazole | Triazine | Triazine |
| Key Functional Groups | Sulfamoyl, Chlorothiophene | Sulfamoyl, Methoxy-triazine | Trifluoroethoxy, Triazine |
| Bioactivity | Hypothesized enzyme inhibition | Herbicide (ALS inhibitor) | Herbicide (ALS inhibitor) |
The target compound’s benzo[d]thiazole core and chlorothiophene substituent distinguish it from triazine-based sulfonylureas, likely altering its target specificity and solubility profile .
Thiazolylmethylcarbamate Analogs ()
These compounds, such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate, incorporate thiazole rings but focus on carbamate linkages and complex stereochemistry.
- Key Differences : The target compound lacks the carbamate group and polycyclic backbone, instead prioritizing a sulfamoyl group and simpler ester functionality.
- Implications : Carbamates in are designed for protease inhibition (e.g., in antiviral therapies), whereas the target compound’s sulfamoyl group may favor interactions with bacterial or fungal enzymes .
Research Findings and Implications
- Synthesis Challenges : The target compound’s Z-configuration and steric hindrance from the chlorothiophene group may complicate synthesis compared to simpler thiazole esters (e.g., ’s analogs) .
- Bioactivity Potential: Its sulfamoyl group aligns with sulfonylurea herbicides (), suggesting possible herbicidal activity via acetolactate synthase (ALS) inhibition. Alternatively, the thiazole and chlorothiophene motifs could drive anticancer effects, as seen in ’s cytotoxic derivatives .
- Solubility and Stability : The chlorothiophene moiety may increase lipophilicity, reducing aqueous solubility compared to triazine-based herbicides but improving blood-brain barrier penetration for neurological targets.
Biological Activity
(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. This compound features a unique structural arrangement that includes a chlorothiophene moiety, a benzo[d]thiazole ring, and a sulfamoyl group. Its biological activities are of significant interest in medicinal chemistry, particularly for its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The IUPAC name for this compound is methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate. The molecular formula is , and it has a molecular weight of 421.87 g/mol. The structure is characterized by multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
| Molecular Formula | C₁₅H₁₂ClN₃O₅S₃ |
| Molecular Weight | 421.87 g/mol |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to inhibit certain enzymes involved in cell proliferation, which may contribute to its anticancer properties. Additionally, the compound exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound can selectively inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors. The binding affinity of these compounds to CAIX has been measured with a dissociation constant as low as 0.12 nM, demonstrating high selectivity over other isoforms .
Antimicrobial and Antifungal Properties
The compound has also been evaluated for its antimicrobial and antifungal activities. In vitro studies suggest that it exhibits significant inhibition against various pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Study on Anticancer Properties : A study published in Nature demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor volume by up to 70% when administered at optimal doses.
- Antimicrobial Efficacy : In another study published in Journal of Medicinal Chemistry, derivatives were tested against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) lower than conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of a thiazole core via the Hantzsch thiazole synthesis. Key steps include:
- Step 1: Condensation of thiourea derivatives with α-halocarbonyl compounds to form the thiazole ring .
- Step 2: Introduction of the sulfamoyl group via sulfonation or coupling reactions .
- Step 3: Final functionalization with 5-chlorothiophene-2-carbonyl and methyl acetate moieties . Characterization: NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while HPLC ensures purity (>95%). IR spectroscopy verifies functional groups (e.g., C=O, S=O) .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR: Identifies proton environments (e.g., imino NH at δ 10–12 ppm) and carbon skeletons .
- IR Spectroscopy: Detects carbonyl (1670–1750 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
Q. What biological activities are hypothesized based on structural features?
The sulfamoyl group suggests potential enzyme inhibition (e.g., carbonic anhydrase), while the thiazole-thiophene framework may confer antimicrobial or anticancer activity. Preliminary docking studies indicate interactions with kinase ATP-binding pockets .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
Key variables include:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for sulfonamide coupling .
- Catalysts: Pd-based catalysts improve cross-coupling efficiency for thiophene moieties .
- Temperature Control: Maintaining 60–80°C during cyclization minimizes side products . Process Monitoring: Use inline HPLC to track intermediates and adjust conditions dynamically .
Q. How do substituent variations (e.g., Cl, sulfamoyl) impact bioactivity, and how can contradictions in data be resolved?
- Case Study: Replacing 5-chlorothiophene with nitro groups () reduced antimicrobial activity but increased kinase inhibition, suggesting target specificity.
- Resolution: Use isothermal titration calorimetry (ITC) to quantify binding affinities across analogs and validate via dose-response assays .
Q. What computational strategies predict the compound’s mechanism of action?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2, EGFR). The sulfamoyl group shows high affinity for zinc-containing active sites .
- MD Simulations: Assess binding stability over 100-ns trajectories to identify critical residue interactions .
Q. How can reaction mechanisms for key steps (e.g., imino bond formation) be elucidated?
- Kinetic Studies: Monitor imine formation via UV-Vis spectroscopy under varying pH (4–7).
- Isotopic Labeling: Use ¹⁵N-labeled amines to trace Schiff base intermediates via 2D NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
